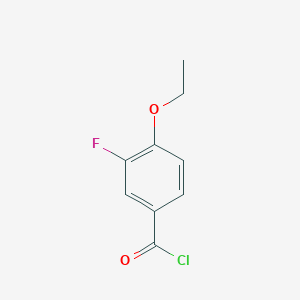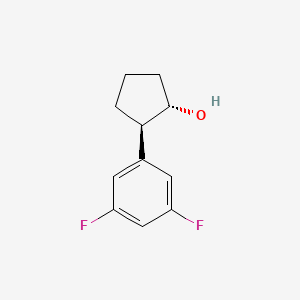
Methyl 3-tert-butylbenzoylformate
Übersicht
Beschreibung
Methyl 3-tert-butylbenzoylformate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methyl Source and Radical Initiator : Tert-butyl peroxybenzoate (TBPB), a related compound, is used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, providing α-methyl derivatives (Guo et al., 2014).
Synthesis of Tetranuclear and Pentanuclear Compounds : Schiff-base proligands like 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol (H3L) are prepared using compounds like 4-tert-butyl-2,6-diformylphenol and aminophenol, leading to the synthesis of tetranuclear and pentanuclear compounds with lanthanides (Yadav et al., 2015).
Copper-Catalyzed Methylation : Copper-catalyzed radical methylation of 1,3-diketones with tert-butyl peroxybenzoate in air provides a pathway to α-methyl 1,3-diketones, a process scalable and applicable in pharmaceutical synthesis (Zhou et al., 2017).
Alternative to Benzoquinone : Tert-butyl perbenzoate serves as a substitute for benzoquinone in mild Fujiwara-Moritani reactions between acetanilides and butyl acrylate under homogeneous conditions (Liu & Hii, 2011).
Metabolism Studies : Studies on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), a structurally similar compound, in rats and humans offer insights into the metabolic pathways and potential risks associated with such compounds (Daniel et al., 1968).
Stability and Reactivity in Antioxidants : Research on the stability and reactivity of aryloxyl radicals derived from antioxidants like BO-653, which have structural similarities, helps in understanding the dynamics of antioxidants' action (Watanabe et al., 2000).
Small Molecule Fixation : The fixation of small molecules like carbon dioxide by bifunctional frustrated Lewis pairs involving tert-butyl compounds indicates potential applications in catalysis and environmental chemistry (Theuergarten et al., 2012).
Eigenschaften
IUPAC Name |
methyl 2-(3-tert-butylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)10-7-5-6-9(8-10)11(14)12(15)16-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKUPQOCIDBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






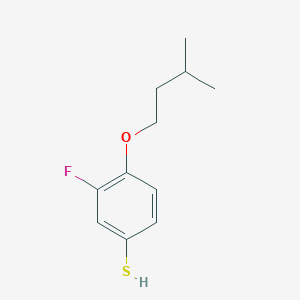
![3-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7992524.png)
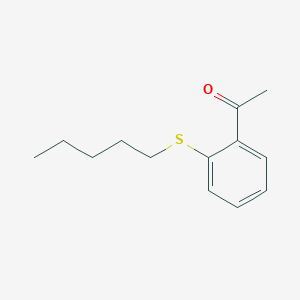
![1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992532.png)

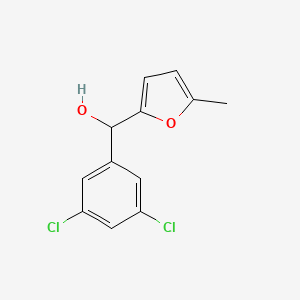

![4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7992575.png)
